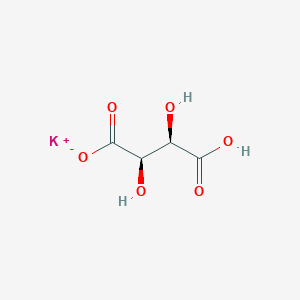
Catharanthine hcl
Übersicht
Beschreibung
This compound is one of the two precursors that form the anticancer drug vinblastine, the other being vindoline . Catharanthine hydrochloride has garnered significant attention due to its potential therapeutic applications, particularly in oncology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Catharanthine hydrochloride is synthesized from strictosidine, a common precursor in the biosynthesis of indole alkaloids . The exact mechanism of its formation from strictosidine remains unclear. the synthesis involves multiple enzymatic steps, including hydroxylation and methylation reactions .
Industrial Production Methods: Industrial production of catharanthine hydrochloride typically involves the extraction of alkaloids from the dried leaves of Catharanthus roseus using an aqueous acidic solution of hydrochloric acid . The alkaloid-embonate complexes are then precipitated by treating the extract with an alkaline solution of embonic acid .
Analyse Chemischer Reaktionen
Types of Reactions: Catharanthine hydrochloride undergoes various chemical reactions, including:
Oxidation: Catharanthine can be oxidized to form catharanthine N-oxide.
Reduction: Reduction reactions can convert catharanthine to dihydrocatharanthine.
Substitution: Substitution reactions can introduce different functional groups into the catharanthine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Catharanthine N-oxide.
Reduction: Dihydrocatharanthine.
Substitution: Various substituted catharanthine derivatives.
Wissenschaftliche Forschungsanwendungen
Catharanthine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex alkaloids and other bioactive compounds.
Biology: Studied for its role in cell cycle regulation and apoptosis.
Medicine: Investigated for its anticancer properties, particularly in the treatment of liver carcinoma.
Wirkmechanismus
Catharanthine hydrochloride exerts its effects by disrupting the cell cycle and interfering with mitotic spindle formation . It inhibits phosphodiesterase activity, leading to elevated intracellular cyclic adenosine monophosphate levels . This activation of cyclic adenosine monophosphate-dependent pathways results in the induction of apoptosis and autophagy in cancer cells . Additionally, catharanthine hydrochloride inhibits voltage-operated calcium channels, leading to vasodilation and decreased cardiac contractility .
Vergleich Mit ähnlichen Verbindungen
Catharanthine hydrochloride is unique among vinca alkaloids due to its specific molecular structure and mechanism of action. Similar compounds include:
Vindoline: Another precursor of vinblastine, with similar anticancer properties.
Vinblastine: A clinically used anticancer drug formed from the combination of catharanthine and vindoline.
Vincristine: Another vinca alkaloid used in cancer therapy, derived from the same plant.
Catharanthine hydrochloride stands out due to its ability to induce both apoptosis and autophagy, making it a valuable compound in cancer research and therapy .
Eigenschaften
IUPAC Name |
methyl 17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKFQVZJOWHHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3R,4R,6S)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B7798308.png)





![1-(3-Chloro-4-methylphenyl)-4-{3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]propyl}piperazine hydrochloride](/img/structure/B7798330.png)


![2-[4-(tetrahydro-2H-pyran-2-yloxy)phenoxy]tetrahydro-2H-pyran](/img/structure/B7798343.png)


